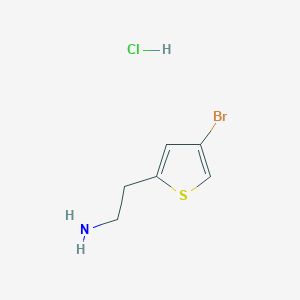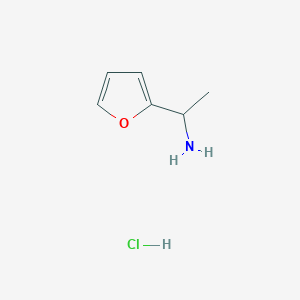![molecular formula C15H25N3 B1519670 4-[4-(3-甲基苯基)哌嗪-1-基]丁烷-2-胺 CAS No. 1087784-53-9](/img/structure/B1519670.png)
4-[4-(3-甲基苯基)哌嗪-1-基]丁烷-2-胺
描述
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine is a chemical compound with the molecular formula C15H25N3 and a molecular weight of 247.38 g/mol
科学研究应用
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: It has been investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that piperazine derivatives often interact with the central nervous system, specifically targeting neurotransmitter receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine . .
生化分析
Biochemical Properties
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . Additionally, it interacts with proteins involved in cell signaling, modulating their function and impacting cellular communication
Cellular Effects
The effects of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to changes in cellular responses to external stimuli . Additionally, it can alter gene expression patterns, impacting the production of proteins involved in critical cellular functions . These effects highlight the compound’s potential as a research tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, influencing their activity and function . For instance, it may inhibit or activate enzymes by binding to their active sites, altering their catalytic properties . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . It may degrade under certain conditions, leading to changes in its effects on cells and tissues . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results in research.
Dosage Effects in Animal Models
The effects of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Additionally, high doses may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for research and therapeutic applications . These dosage effects are essential for understanding the compound’s potential benefits and risks in various experimental settings.
Metabolic Pathways
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in amino acid metabolism, affecting the production and degradation of key metabolites . Additionally, it may interact with cofactors that modulate enzyme activity, further influencing metabolic pathways
Transport and Distribution
The transport and distribution of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine within cells and tissues are critical factors that influence its activity and function . The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . Additionally, its distribution within tissues can impact its overall effects on cellular function and metabolism . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, influencing gene expression and protein synthesis . Alternatively, it may accumulate in the cytoplasm, affecting cellular signaling and metabolism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine typically involves the reaction of 3-methylphenylpiperazine with butan-2-amine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature and pressure are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls. The process involves the use of catalysts to increase the reaction rate and improve yield. The final product is purified through various techniques such as crystallization and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated and carboxylated products.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Substitution reactions can produce a range of substituted piperazines and butanamines.
相似化合物的比较
3-(4-Methylpiperazin-1-yl)aniline
N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-4-3-5-15(12-13)18-10-8-17(9-11-18)7-6-14(2)16/h3-5,12,14H,6-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWNGHGXDIZFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)
![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)


![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)




![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)


